

PF-07265803: A Technical Whitepaper on its Discovery and Synthesis

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Compound of Interest		
Compound Name:	Emprumapimod	
Cat. No.:	B10857855	Get Quote

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Executive Summary

PF-07265803, also known as **Emprumapimod** and formerly ARRY-371797, is a potent and selective, orally bioavailable small-molecule inhibitor of the p38α mitogen-activated protein kinase (MAPK). Developed initially by Array BioPharma and later acquired by Pfizer, the compound was investigated for the treatment of lamin A/C (LMNA)-related dilated cardiomyopathy (DCM), a rare and progressive genetic heart disease. Preclinical studies in a mouse model of LMNA-related DCM demonstrated that PF-07265803 could prevent left ventricular dilatation and the deterioration of fractional shortening. Early phase clinical trials showed promising results in improving functional capacity in patients. However, the Phase 3 REALM-DCM trial was terminated due to a futility analysis indicating that the study was unlikely to meet its primary endpoint. This whitepaper provides an in-depth technical guide on the discovery, synthesis pathway, mechanism of action, and clinical development of PF-07265803.

Discovery and Rationale

LMNA-related DCM is an autosomal dominant disorder with a poor prognosis. The pathogenesis is linked to the hyperactivation of the p38 MAPK signaling pathway due to cellular stress from dysfunctional lamin proteins.[1][2] This activation leads to downstream effects, including cardiomyocyte apoptosis, fibrosis, and inflammation, contributing to the progressive nature of the disease.[3]



PF-07265803 was identified as a potent inhibitor of p38 α MAPK, a key mediator in this pathological cascade. The rationale for its development was to specifically target and inhibit this pathway, thereby mitigating the downstream cellular damage and potentially slowing or reversing the progression of LMNA-related DCM.

Synthesis Pathway

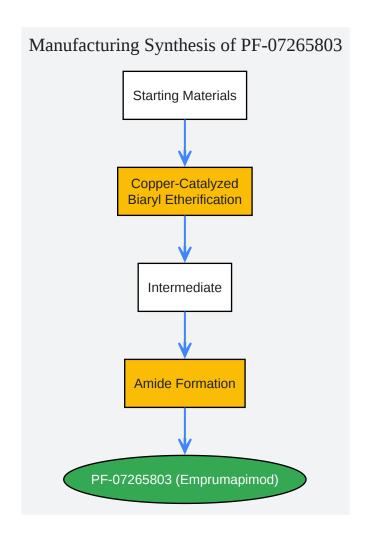
The synthesis of PF-07265803 has evolved from its initial discovery phase to a more efficient, scaled-up manufacturing process. A key modification in the manufacturing synthesis was the strategic repositioning of the biaryl ether formation to a later stage in the synthetic sequence.[4] This alteration, coupled with the development of a copper-catalyzed biaryl etherification reaction, enabled a more robust and scalable process.[4]

While the detailed step-by-step discovery synthesis is not publicly available in full, the manufacturing synthesis provides a clear pathway to the final active pharmaceutical ingredient (API).

Manufacturing Synthesis Overview

The large-scale synthesis of **Emprumapimod** (PF-07265803) was designed for efficiency and scalability. A pivotal step in this redesigned route is a copper-catalyzed biaryl etherification. This is followed by an amide formation to yield the final product. This process has been successfully implemented to produce kilogram quantities of the API.[4]





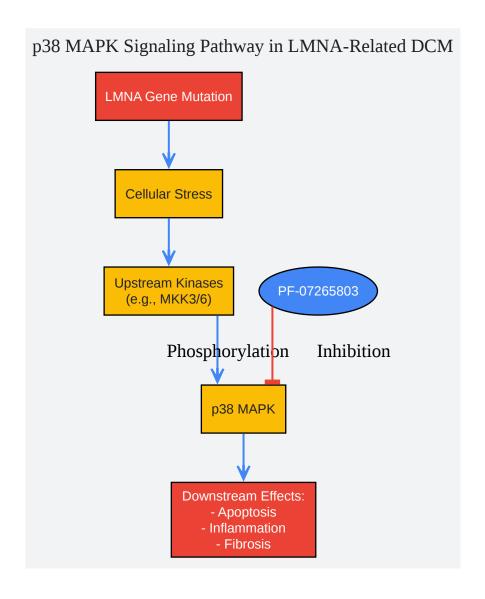
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Caption: High-level overview of the manufacturing synthesis for PF-07265803.

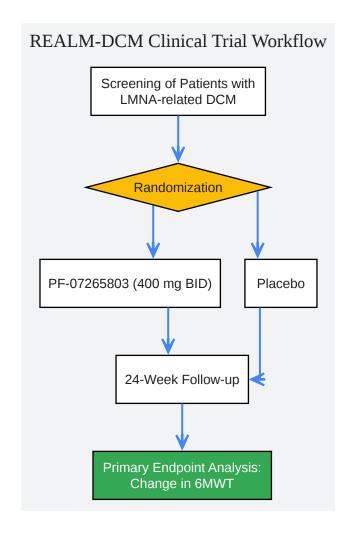
Mechanism of Action: Targeting the p38 MAPK Pathway

PF-07265803 functions as a potent and selective inhibitor of p38 α MAPK. In the context of LMNA-related DCM, mutations in the LMNA gene lead to cellular stress and the activation of upstream kinases, which in turn phosphorylate and activate p38 MAPK.[1][2] Activated p38 MAPK then phosphorylates various downstream substrates, leading to a cascade of events that contribute to the disease pathology. By inhibiting p38 α , PF-07265803 aims to block these downstream effects.









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